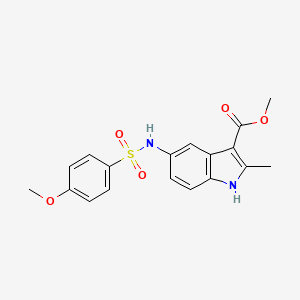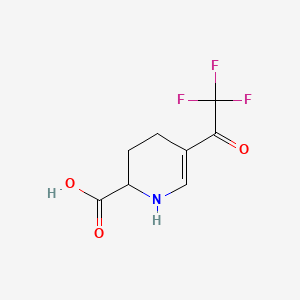![molecular formula C7H3ClOS2 B6605521 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde CAS No. 2247104-18-1](/img/structure/B6605521.png)
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde (CTTC) is a heterocyclic compound containing a sulfur atom and a chlorine atom. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other biologically active compounds. CTTC has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities.
Wissenschaftliche Forschungsanwendungen
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied extensively for its potential applications in medicinal chemistry, as it has been found to possess several pharmacological and biological activities. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to have cytotoxic activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been studied for its potential use as an anti-malarial agent.
Wirkmechanismus
The exact mechanism of action of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is not yet fully understood. However, it is believed to act by interfering with the metabolism of certain essential molecules in the body, such as fatty acids and nucleic acids. This interference leads to the inhibition of cell growth and proliferation, which can result in the death of cancer cells or the inhibition of the growth of infectious organisms.
Biochemical and Physiological Effects
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to have several biochemical and physiological effects on the body. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to possess anti-tumor activity against various cancer cell lines, including those of colon, prostate, and ovarian cancer. Furthermore, 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has been found to possess anti-malarial activity.
Vorteile Und Einschränkungen Für Laborexperimente
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Furthermore, the reaction conditions for its synthesis are mild, making it suitable for use in a variety of laboratory settings. A limitation of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Zukünftige Richtungen
There are several potential future directions for research on 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. One possible direction is to further investigate its mechanism of action in order to better understand its effects in different contexts. In addition, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and malaria. Furthermore, research could be conducted to explore the potential of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde as an agricultural pesticide or as an additive in food products. Finally, research could be conducted to explore the potential of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde as a drug delivery system or as a drug carrier.
Synthesemethoden
3-chlorothieno[2,3-b]thiophene-2-carbaldehyde can be synthesized from thiophene-2-carbaldehyde (TTC) through a series of reactions. The first step involves the reaction of TTC with chlorine gas in an inert solvent, such as dichloromethane, to form 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. This reaction is conducted at a temperature of 40-50°C. The second step involves the reaction of 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde with an acid, such as hydrochloric acid, to form 3-chlorothieno[2,3-b]thiophene-2-carboxylic acid. This reaction is conducted at a temperature of 50-60°C. The final step involves the reaction of the carboxylic acid with a base, such as sodium hydroxide, to form 3-chlorothieno[2,3-b]thiophene-2-carbaldehyde. This reaction is conducted at a temperature of 80-90°C.
Eigenschaften
IUPAC Name |
4-chlorothieno[2,3-b]thiophene-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClOS2/c8-6-4-1-2-10-7(4)11-5(6)3-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDGRJVUGRPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=C(S2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClOS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorothieno[2,3-b]thiophene-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)



![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)


![rac-4-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzaldehyde, trans](/img/structure/B6605522.png)



![3-chloro-4-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6605544.png)
![N'-[(adamantan-2-yl)methyl]morpholine-4-carboximidamide hydrobromide](/img/structure/B6605553.png)